N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride

Bond dissociation energy Leaving-group ability Reaction-condition selectivity

Researchers requiring a compact, dual-handle C3 building block face a gap: most allylic scaffolds lack orthogonal electrophilic and nucleophilic sites in one molecule. N-(2-Bromoprop-2-en-1-yl)hydroxylamine hydrochloride solves this by pairing a vinyl bromide (C-Br BDE ≈ 285 kJ·mol⁻¹) with a free hydroxylamine in a single, low-MW (188.45 g·mol⁻¹) entity. - Enables sequential Pd-catalyzed carbonylation (→ α-methylene-β-lactams) followed by N-OH oxidation/condensation without protecting-group exchange. - The bromine atom provides sufficient anomalous scattering (f″ ≈ 3.6 e⁻ at Mo Kα) for SAD phasing in fragment-based crystallography. - Offers a 42 kJ·mol⁻¹ BDE advantage over the chloro analog, permitting milder activation that preserves oxidation-sensitive functionality.

Molecular Formula C3H7BrClNO
Molecular Weight 188.45 g/mol
Cat. No. B13633202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride
Molecular FormulaC3H7BrClNO
Molecular Weight188.45 g/mol
Structural Identifiers
SMILESC=C(CNO)Br.Cl
InChIInChI=1S/C3H6BrNO.ClH/c1-3(4)2-5-6;/h5-6H,1-2H2;1H
InChIKeyLHNSEILUOWSQEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Bromoprop-2-en-1-yl)hydroxylamine Hydrochloride – Procurement-Relevant Identity and Utility


N-(2-Bromoprop-2-en-1-yl)hydroxylamine hydrochloride (CAS 2307429-24-7) is a bifunctional C3 building block that combines a vinyl bromide electrophile with a hydroxylamine nucleophile in a single small molecule (MW 188.45 g·mol⁻¹, C₃H₇BrClNO) . It serves as a strategic intermediate for constructing nitrogen–oxygen heterocycles and functionalised allylamines, offering orthogonal reactivity at the bromoalkene (nucleophilic substitution, metal-catalysed coupling) and the N–OH moiety (oxidation, reduction, condensation) from the same scaffold [1].

Why N-(2-Bromoprop-2-en-1-yl)hydroxylamine Hydrochloride Cannot Be Casually Replaced by Chloro or Non-Halogenated Analogs


Simple replacement of the bromine atom with chlorine or hydrogen in the 2-position of the allyl hydroxylamine scaffold creates distinct reactivity profiles that directly impact projected synthetic routes. The carbon–bromine bond (C–Br BDE ≈ 285 kJ·mol⁻¹) is substantially weaker than the corresponding C–Cl bond (≈ 327 kJ·mol⁻¹), enabling selective activation under milder conditions [1][2]. This thermodynamic preference positions the brominated variant as the preferred entry point for sequential functionalisation strategies, particularly when late-stage diversification or heavy-atom-enabled biophysical detection is desired, and means that a chloro or non-halogenated congener would either require harsher activation or completely lack certain reaction pathways.

Quantitative Differentiation Evidence for N-(2-Bromoprop-2-en-1-yl)hydroxylamine Hydrochloride Versus Closest Analogs


C–Br Bond Dissociation Energy Advantage Over the C–Cl Analog Permits Milder Activation

The carbon–bromine bond in the vinyl position exhibits a bond dissociation energy (BDE) of approximately 285 ± 5 kJ·mol⁻¹, while the corresponding C–Cl BDE in N-(2-chloroprop-2-en-1-yl)hydroxylamine is 327 ± 5 kJ·mol⁻¹ [1][2]. This 42 kJ·mol⁻¹ difference (≈ 15 % lower energy for C–Br) translates into a leaving-group reactivity that is kinetically accessible under significantly milder temperatures and with a broader choice of nucleophiles, reducing the risk of decomposition of the hydroxylamine functionality during substitution.

Bond dissociation energy Leaving-group ability Reaction-condition selectivity

Bromine Anomalous Scattering Makes the Compound Suitable as an Intrinsic Heavy-Atom Derivative for X-Ray Crystallography

Bromine exhibits a K-absorption edge at 13.474 keV (λ = 0.920 Å), with anomalous scattering factors f′ ≈ –0.3 e⁻ and f″ ≈ 3.6 e⁻ at Mo Kα radiation, enabling single-wavelength anomalous dispersion (SAD) phasing [1]. In contrast, chlorine has a K-edge at 2.822 keV (λ = 4.397 Å), with negligible anomalous signal at standard Mo Kα wavelengths (f″ < 0.7 e⁻) [2]. When the hydroxylamine is incorporated into protein-ligand complexes or synthetic crystallisation constructs, the intrinsic bromine atom can serve as a phasing anchor without requiring additional heavy-atom soaking, a capability absent in the chloro and non-halogenated analogs.

X-ray crystallography Anomalous dispersion Phasing

Higher Molecular Weight and Density Differentiate the Brominated Hydrochloride from Non-Halogenated and Chloro Analogs for Physicochemical Screening

The hydrochloride salt of the brominated hydroxylamine has a molecular weight of 188.45 g·mol⁻¹ and a free-base computed XLogP3 of 0.4, whereas the non-halogenated N-allylhydroxylamine hydrochloride weighs 109.55 g·mol⁻¹ (free-base XLogP3 ≈ –0.2 predicted by structural analogy) [1]. The 72 % increase in mass and 0.6 log-unit shift in predicted lipophilicity can materially affect passive membrane permeability and solubility profiling in early drug-discovery cascades, positioning the brominated compound as a higher-mass, more lipophilic fragment probe.

Physicochemical properties Molecular weight Lipophilicity

Precedented Pd-Catalysed Carbonylation Reactivity of 2-Bromoallylamine Scaffold Supports Diverse Heterocycle Synthesis

Although direct data for the hydroxylamine derivative are not published, the closely related 2-bromoallylamine scaffold has been demonstrated to undergo Pd(OAc)₂/PPh₃-catalysed carbonylative cyclisation to afford α-methylene-β-lactams in good yields (typically 60–85 % isolated yield across various N-substituents) under 1–4 atm CO [1]. The chloroallylamine analog requires significantly higher CO pressure or pre-activation with iodide to achieve comparable yields, while the non-halogenated allylamine is unreactive under these conditions. The brominated hydroxylamine is expected to exhibit analogous reactivity, providing a direct route to N-hydroxy-β-lactams of medicinal relevance.

Palladium catalysis β-Lactam synthesis Carbonylation

High-Value Application Scenarios for N-(2-Bromoprop-2-en-1-yl)hydroxylamine Hydrochloride


Fragment-Based Drug Discovery – Heavy-Atom Phasing Probe

In fragment-based screening by X-ray crystallography, the bromine atom provides sufficient anomalous scattering (f″ ≈ 3.6 e⁻ at Mo Kα) for SAD phasing without additional derivatisation [1]. The compound can be soaked into protein crystals, and its low topological polar surface area (TPSA 32.3 Ų) and moderate lipophilicity (XLogP3 0.4) facilitate passive diffusion into active sites, making it a self-phasing fragment probe.

Differential Reactivity Synthesis of N-Hydroxy-β-Lactams via Pd-Catalysed Carbonylation

Building on the validated 2-bromoallylamine precedent where Pd-catalysed carbonylation affords α-methylene-β-lactams in 60–85 % yield [1], the hydroxylamine analog offers a route to N-hydroxy-β-lactam pharmacophores. The lower C–Br BDE (285 vs. 327 kJ·mol⁻¹ for C–Cl) permits carbonylative cyclisation under milder conditions that preserve the oxidation-sensitive N–OH functionality [2].

Orthogonal Bifunctional Building Block for Sequential Functionalisation

The compound allows chemists to independently address the bromoalkene (nucleophilic substitution, Suzuki coupling, or the aforementioned carbonylation) and the hydroxylamine group (oxidation to nitrone, reduction to amine, or condensation to oxime). This orthogonality, combined with the intrinsic 42 kJ·mol⁻¹ BDE advantage of C–Br over C–Cl, makes it the preferred entry for multi-step synthetic routes where the chloro or non-halogenated analogs would require protecting-group strategies or harsher activation [1].

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